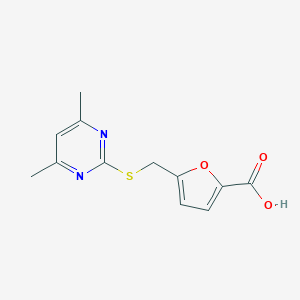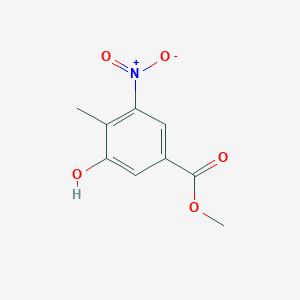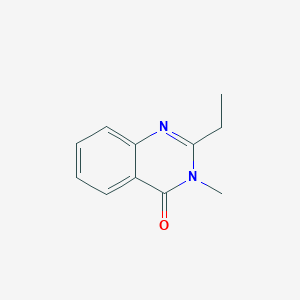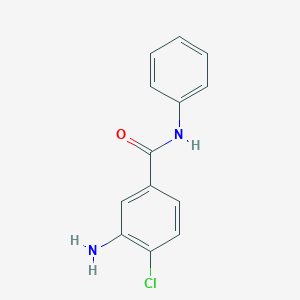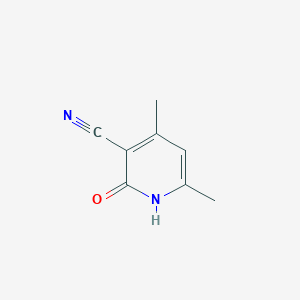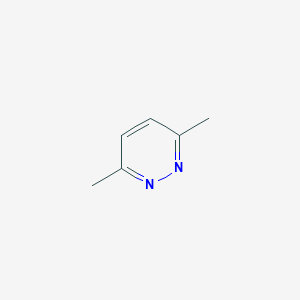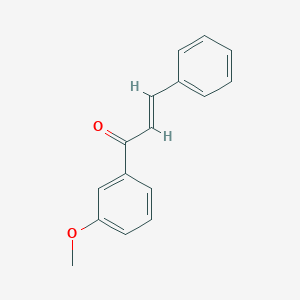
1-(3-methoxyphenyl)-3-phenyl-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Methoxychalcone is a member of the chalcone family, which are aromatic ketones that form the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . The structure of 3’-Methoxychalcone consists of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system, with a methoxy group attached to the third carbon of one of the aromatic rings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3’-Methoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base . Common bases used include sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature .
Industrial Production Methods
Industrial production of 3’-Methoxychalcone follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to increase yield and reduce costs. Heterogeneous catalysts such as potassium carbonate, basic aluminum oxide, and amino-grafted zeolite have been used effectively under ultrasound irradiation .
Análisis De Reacciones Químicas
Types of Reactions
3’-Methoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or dihydrochalcones.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted chalcones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products
Oxidation: Epoxides and dihydrochalcones.
Reduction: Saturated ketones.
Substitution: Various substituted chalcones depending on the substituent used.
Aplicaciones Científicas De Investigación
3’-Methoxychalcone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3’-Methoxychalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Comparación Con Compuestos Similares
3’-Methoxychalcone can be compared with other chalcones and methoxylated chalcones:
Similar Compounds: 2’-Methoxychalcone, 4’-Methoxychalcone, and 3’,4’-Dimethoxychalcone.
Propiedades
Número CAS |
1729-51-7 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-12H,1H3/b11-10+ |
Clave InChI |
YBUUDNGHUKBXSG-ZHACJKMWSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2 |
SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2 |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2 |
| 1729-51-7 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


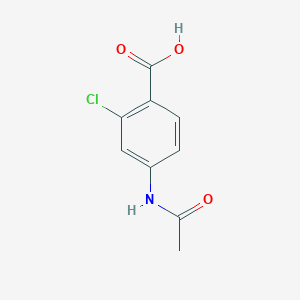
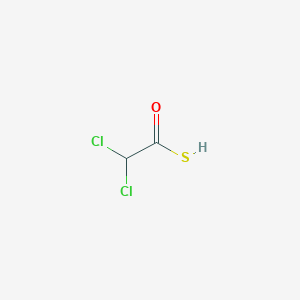
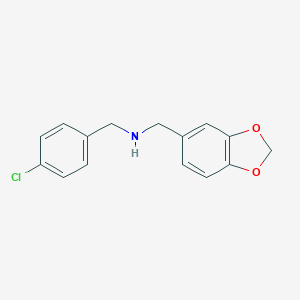
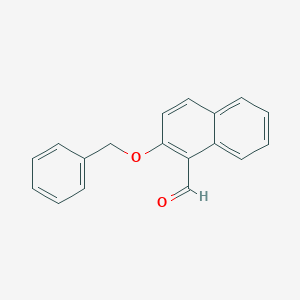
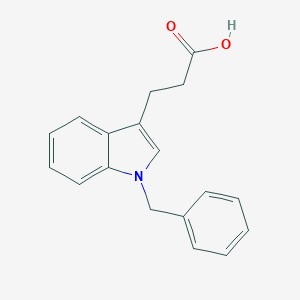
![1-Chloro-2-[(4-nitrophenoxy)methyl]benzene](/img/structure/B183198.png)
![5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B183199.png)
